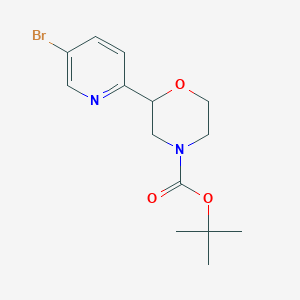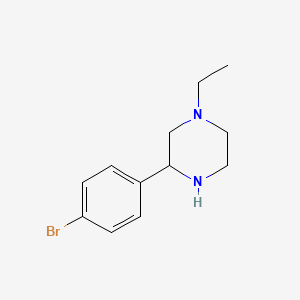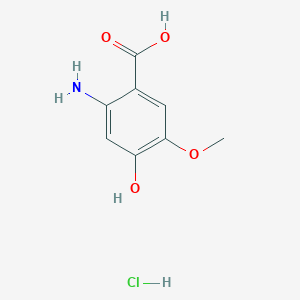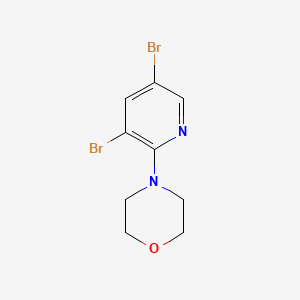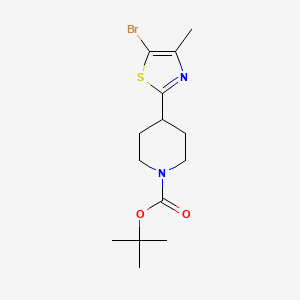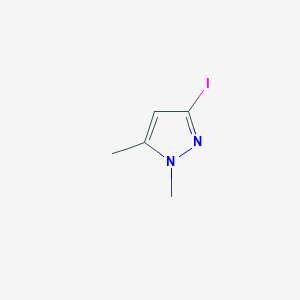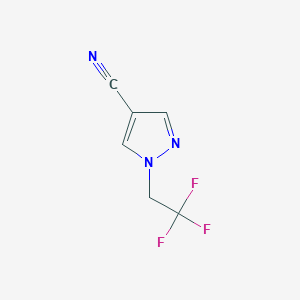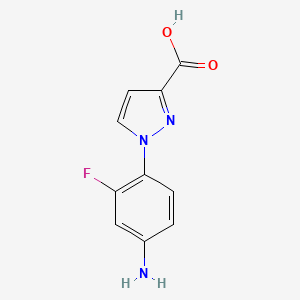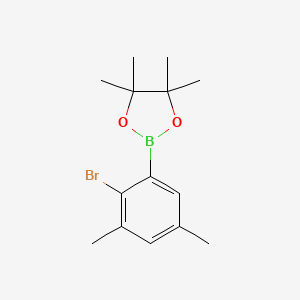
2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are commonly used in organic synthesis, for example in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring (a six-membered carbon ring) with bromine and methyl groups attached at the 2 and 3,5 positions, respectively. This phenyl ring is attached to a boronic ester group, which consists of a boron atom bonded to an oxygen atom and two carbon atoms .Chemical Reactions Analysis
Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions, which are used to create carbon-carbon bonds . In these reactions, the boronic ester reacts with a halide or pseudohalide in the presence of a palladium catalyst and a base .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups present. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly reactive. The boronic ester group could make the compound susceptible to reactions with bases .Wissenschaftliche Forschungsanwendungen
Enhanced Brightness Emission-Tuned Nanoparticles
- Research Context: Utilization in the polymerization process for the creation of polyfluorenes. These polyfluorenes, when covalently attached to polyethylene glycol, form stable nanoparticles with high fluorescence emission, crucial for applications like energy transfer to dyes and fluorescence brightness enhancement (Fischer, Baier, & Mecking, 2013).
Synthesis of Boron-Capped Polyenes
- Research Context: Key role in synthesizing novel boron-containing stilbene derivatives, which are potential intermediates for creating new materials for technologies like LCDs. This synthesis also opens doors for exploring therapeutic potentials in neurodegenerative diseases (Das et al., 2015).
Palladium-Catalyzed Silaboration
- Research Context: This compound is crucial in the palladium-catalyzed silaboration of allenes. The process results in the synthesis of various 2-silylallylboronates, applicable in the synthesis of homoallylic alcohols, a pivotal component in numerous chemical syntheses (Chang et al., 2005).
Lipogenic Inhibitors
- Research Context: Involved in the synthesis of boron-containing stilbene derivatives, showing potential as lipogenic inhibitors. These compounds could be influential in developing new lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).
Synthesis of Heterocyclic Compounds
- Research Context: The compound plays a pivotal role in reactions with multiple bond systems, leading to the formation of various heterocyclic structures. This is significant in the exploration of new chemical entities and potential pharmaceuticals (Habben, Maringgele, & Meiler, 1982).
Preparation of Novel Organic Molecules
- Research Context: Essential for the preparation of novel molecules, like H-shaped silicon-containing molecules with bithiophene units. Such molecules have significant potential in optoelectronics and materials science (Naka et al., 2013).
Chain-Growth Polymerization
- Research Context: Facilitates chain-growth polymerization for synthesizing polyfluorene, highlighting its utility in the field of polymer chemistry and materials science (Yokoyama et al., 2007).
Continuous Flow Synthesis
- Research Context: Used in the scalable continuous flow synthesis of propargylation reagents. This application is crucial in industrial chemistry, particularly in the synthesis of large volumes of chemical intermediates (Fandrick et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
The use of boronic esters in Suzuki-Miyaura reactions and other types of cross-coupling reactions is a well-established field in organic chemistry. Future research may focus on developing new types of reactions involving boronic esters, or on improving the efficiency and selectivity of existing reactions .
Eigenschaften
IUPAC Name |
2-(2-bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO2/c1-9-7-10(2)12(16)11(8-9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWURWHNJKZLGOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Br)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743461 |
Source


|
| Record name | 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256781-60-8 |
Source


|
| Record name | 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256781-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

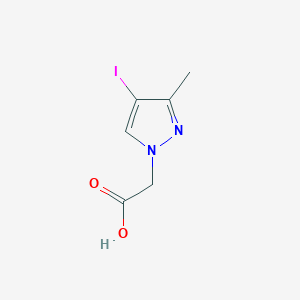

![Tert-butyl 3-[(6-bromopyridin-2-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B1376799.png)
